molecular formula C20H25N3O B2847378 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide CAS No. 1234855-87-8

3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2847378
CAS No.: 1234855-87-8
M. Wt: 323.44
InChI Key: YVSODCIFMUKQQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide is a synthetic propanamide derivative intended for research applications. Compounds within the propanamide class are frequently investigated for their activity in the central nervous system. Structurally similar molecules, particularly those featuring a piperidine ring and an N-aryl propionamide core, are known to be explored as ligands for various neurological targets . These targets can include sigma receptors and opioid receptors, which are implicated in pain pathways and neurological disorders . For instance, some piperidine propionamide derivatives have been developed as potent sigma-1 receptor (σ1R) antagonists and mu-opioid receptor (MOR) agonists, showing promise in preclinical models of neuropathic pain . Other propanamide analogs are investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key integrator of pain signals . The structure of this compound suggests potential research value in neuroscience and pharmacology. Its molecular framework, containing both phenyl and pyridyl-substituted piperidine groups, is common in the design of compounds that interact with G-protein coupled receptors (GPCRs) and ion channels . Researchers may utilize this compound in vitro studies to elucidate its binding affinity and functional efficacy at these or other biological targets. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-phenyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c24-20(10-9-17-6-2-1-3-7-17)22-16-18-11-14-23(15-12-18)19-8-4-5-13-21-19/h1-8,13,18H,9-12,14-16H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSODCIFMUKQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of 3-phenyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)propanamide and its analogs:

Compound Name/ID (Evidence Source) Core Structure Key Substituents Melting Point (°C) Yield (%) Purity (HPLC)
Target Compound Propanamide 3-phenyl, N-((1-(pyridin-2-yl)piperidin-4-yl)methyl Not reported Not reported Not reported
12f () Propanamide N-(4-(2-(piperidin-1-yl)ethoxy)phenyl), 3-phenyl 116.8–117.8 61.9 98.2%
12g () Propanamide N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl), 3-phenyl 163.6–165.5 58.1 98.4%
3-(4-Methoxyphenyl)-... () Propanamide 3-(4-methoxyphenyl), N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidinyl]ethyl Not reported Not reported Not reported
3-phenylsulfanyl-N-... () Propanamide 3-phenylsulfanyl, N-(4-(piperidin-1-ylsulfonyl)phenyl) Not reported Not reported Not reported
Key Observations:
  • Ring System Variations: Compound 12f (piperidine) vs. 12g (pyrrolidine): The replacement of piperidine with pyrrolidine in 12g results in a higher melting point (163.6–165.5°C vs. 116.8–117.8°C), likely due to pyrrolidine’s smaller, more rigid ring enabling tighter molecular packing .
  • Substituent Effects :

    • Methoxy Groups : The 4-methoxyphenyl substituent in ’s compound may increase lipophilicity compared to the unsubstituted phenyl group in the target compound .
    • Sulfur-Containing Groups : The phenylsulfanyl and piperidine sulfonyl groups in ’s compound introduce polarizable sulfur atoms, which could improve solubility or alter binding kinetics .
Kinase Inhibitors ():
  • Compound 11b : A propanamide derivative with dimethoxyphenyl and fluorophenyl groups shows potent CK1δ inhibition (IC₅₀ = 4 nM) and efficacy against pancreatic tumor cells .
  • PF-5006739 : A CK1δ/ε inhibitor with a pyrimidine-pyridinyl scaffold highlights the therapeutic relevance of pyridine-containing analogs in central nervous system disorders .
Opioid Receptor Analogs ():
  • para-Methylfentanyl : Features a piperidine core linked to phenylethyl and propanamide groups, demonstrating structural parallels to the target compound but with distinct opioid activity .
Key Inference:

The target compound’s pyridinyl-piperidine motif may position it for kinase or receptor modulation, though its lack of electron-withdrawing groups (e.g., fluorine in ) or phenylethyl chains (as in fentanyl analogs) suggests divergent biological targets.

Q & A

Q. Strategies :

  • Catalytic Systems : Use Pd(PPh3_3)4_4 for Suzuki couplings (yields ~75–80%).
  • Protection/Deprotection : Boc-protected intermediates prevent side reactions.
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
StepReagents/ConditionsYield (%)Reference
Piperidine formationPropionic anhydride, reflux79.9
Pyridine couplingPd catalysis, 80°C78

Advanced: Resolving discrepancies in IC50 values across kinase assays

Q. Approaches :

  • Standardized Assays : Use identical ATP concentrations (1 mM) and enzyme batches.
  • Control Compounds : Include staurosporine as a reference inhibitor.
  • Data Normalization : Correct for background fluorescence (e.g., Z’-factor >0.5). Contradictions often arise from buffer pH variations or detergent interference .

Advanced: In silico methods for predicting metabolic stability

  • CYP450 Metabolism : Use Schrödinger’s ADMET Predictor or MetaCore to identify vulnerable sites (e.g., piperidine N-oxidation).
  • Docking Studies : AutoDock Vina for binding affinity to CYP3A4 (ΔG < -8 kcal/mol indicates high metabolism).
  • QSAR Models : Train on thiophene/pyridine analogs to predict clearance rates .

Methodological: Addressing solubility in preclinical testing

  • Co-Solvents : 10% DMSO/PBS or cyclodextrin inclusion complexes.
  • Prodrug Design : Esterify the propanamide to enhance permeability (hydrolysis in vivo).
  • Salt Formation : Hydrochloride salts improve aqueous solubility (tested in ) .

Advanced: Determining GPCR binding modes

  • Radioligand Displacement : 3^3H-labeled antagonist competition assays (Ki_i < 100 nM suggests high affinity).
  • Mutagenesis : Ala-scanning of GPCR transmembrane domains to identify critical residues.
  • Cryo-EM : Resolve compound-receptor complexes at 3–4 Å resolution .

Methodological: Isotopic labeling for metabolic tracking

  • Synthesis : Incorporate 2^2H or 13^13C at the propanamide carbonyl via labeled propionic acid.
  • Mass Spectrometry : LC-MS/MS to detect labeled metabolites in plasma (e.g., t1/2_{1/2} ~4–6 hours) .

Advanced: Validating selectivity across enzyme families

  • Kinase Profiling : Screen against 100+ kinases (DiscoverX panel) to calculate selectivity scores (S(10) < 0.01).
  • Off-Target Assays : Use SPR to measure binding to unrelated targets (e.g., COX-2, <5% inhibition at 10 µM).
  • Structural Analysis : Overlay compound-bound crystal structures with non-target enzymes .

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